6-Propyl-5,6-dihydro-2H-pyran-2-one
Overview
Description
6-Propyl-5,6-dihydro-2H-pyran-2-one is a compound related to the 2H-pyran-2-one family, which is a group of organic compounds characterized by a six-membered lactone ring containing one oxygen atom. The structure of this compound suggests that it is a derivative of 2H-pyran-2-one with a propyl group attached to the ring, which may influence its chemical and physical properties.
Synthesis Analysis
The synthesis of compounds related to 6-Propyl-5,6-dihydro-2H-pyran-2-one has been reported using various strategies. For instance, concise and efficient asymmetric total syntheses of related compounds have been achieved through one-pot double allylboration and ring-closing metathesis reactions, which represent the shortest syntheses reported to date . Another approach involves the Sonogashira coupling-benzannulation reaction, which is used to synthesize 6H-dibenzo[b,d]pyran-6-ones from aryl 3-bromopropenoates . Additionally, enantioselective routes have been developed for the synthesis of similar compounds, utilizing key reactions such as epoxide ring opening with a Grignard reagent and stereoselective reduction . These methods highlight the versatility and creativity in the synthesis of 2H-pyran-2-one derivatives.
Molecular Structure Analysis
The molecular structure of 6-Propyl-5,6-dihydro-2H-pyran-2-one and its derivatives is characterized by the presence of a lactone ring, which is a common feature in this class of compounds. The stereochemistry of these molecules is often crucial for their biological activity, and stereoselective synthesis methods have been developed to control the configuration of the chiral centers . The molecular structure can be further analyzed using spectroscopic methods such as FT-IR and NMR, as well as computational methods like DFT, to determine the vibrational frequencies and optimize the structure .
Chemical Reactions Analysis
The reactivity of 2H-pyran-2-one derivatives can be quite diverse. For example, the reactions of trifluoromethyl-containing 2H-pyran-2-one with O- and N-nucleophiles have been studied, leading to the synthesis of various substituted pyranones and pyridinones . The acylation reaction of γ,β-unsaturated β-keto esters has also been used to synthesize 6-alkenyl-5-ethoxycarbonyl-2,3-dihydro-4H-pyran-4-one derivatives . These reactions demonstrate the chemical versatility of the 2H-pyran-2-one scaffold and its potential for further functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-Propyl-5,6-dihydro-2H-pyran-2-one derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and reactivity. For instance, the introduction of a propyl group may increase the hydrophobicity of the compound. The synthesis methods often aim to improve the yield and purity of these compounds, as well as to develop greener and more convenient approaches, such as ultrasound-mediated condensation or multi-component reactions in water . These methods not only provide the target compounds in good yields but also highlight the importance of environmentally friendly practices in chemical synthesis.
Scientific Research Applications
Biological and Pharmacological Activities
6-Propyl-5,6-dihydro-2H-pyran-2-one, as a part of the 5,6-dihydro-2H-pyran-2-ones family, exhibits a wide range of biological and pharmacological activities. These include properties like antitumor, antifungal, antimicrobial, anti-inflammatory, antistress, antibiotic, antituberculosis, antiparasitic, and antiviral activities. This range of activities makes these compounds particularly attractive for both chemists and pharmacologists (Eskandari & Rafieian-kopaei, 2016).
Structure-Activity Relationship
Research focusing on the structure-activity relationship of 5,6-dihydro-2H-pyran-2-one compounds has discovered specific variants demonstrating significant plant growth inhibitory activity. For instance, certain compounds within this class have shown potent inhibitory effects against Italian ryegrass shoots and roots, highlighting their potential as herbicidal agents (Ochi et al., 2021).
Synthesis and Chemical Applications
The synthesis of these compounds, including 6-Propyl-5,6-dihydro-2H-pyran-2-one, has been a key area of interest. Various synthetic routes have been explored, including intramolecular cyclization, N-heterocyclic carbene pre-catalyst reaction, and ring-closing metathesis, among others. These methods are instrumental in creating organic compounds and heterocycles for further study and application (Eskandari & Rafieian-kopaei, 2016).
Contribution to Natural Products Chemistry
This compound is also notable in the field of natural products chemistry. It forms a crucial structural motif found in various biologically active lactones. The stereochemical complexity and diverse biological activities of these lactones have spurred significant interest in their synthesis and functionalization (Carrera et al., 2013).
Safety And Hazards
The compound is labeled with the signal word “Warning” and is associated with hazard statements H226, H315, H319, and H3356. Precautionary measures include avoiding exposure and contact, using personal protective equipment, and following good industrial hygiene practice6.
Future Directions
The future directions for the study and application of 6-Propyl-5,6-dihydro-2H-pyran-2-one are not explicitly mentioned in the available literature. However, given its interesting chemical properties and potential biological activity, further research in this area could be beneficial.
Please note that this information is based on the available literature and may not be fully comprehensive. Always refer to appropriate safety data sheets and consult with experts for handling and usage guidelines.
properties
IUPAC Name |
2-propyl-2,3-dihydropyran-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-2-4-7-5-3-6-8(9)10-7/h3,6-7H,2,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFLYUGDQAHVSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC=CC(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50553091 | |
Record name | 6-Propyl-5,6-dihydro-2H-pyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50553091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Propyl-5,6-dihydro-2H-pyran-2-one | |
CAS RN |
16400-69-4 | |
Record name | 6-Propyl-5,6-dihydro-2H-pyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50553091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-propyl-5,6-dihydro-2H-pyran-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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